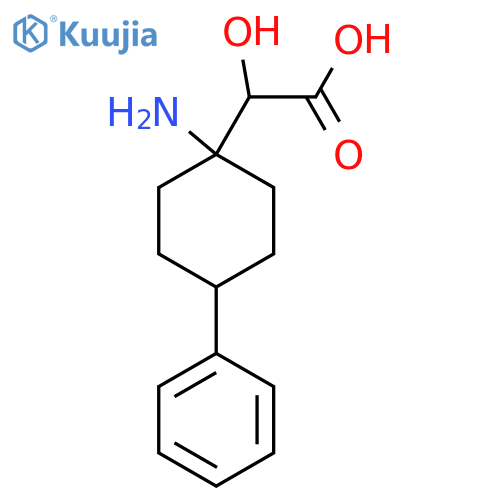Cas no 2171717-38-5 (2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid)

2171717-38-5 structure
商品名:2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid
2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid
- EN300-1628795
- 2171717-38-5
-
- インチ: 1S/C14H19NO3/c15-14(12(16)13(17)18)8-6-11(7-9-14)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,15H2,(H,17,18)
- InChIKey: HUYTULOZHJRZPT-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1(CCC(C2C=CC=CC=2)CC1)N
計算された属性
- せいみつぶんしりょう: 249.13649347g/mol
- どういたいしつりょう: 249.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1628795-1.0g |
2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid |
2171717-38-5 | 1g |
$743.0 | 2023-06-04 | ||
| Enamine | EN300-1628795-1000mg |
2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid |
2171717-38-5 | 1000mg |
$743.0 | 2023-09-22 | ||
| Enamine | EN300-1628795-10000mg |
2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid |
2171717-38-5 | 10000mg |
$3191.0 | 2023-09-22 | ||
| Enamine | EN300-1628795-0.25g |
2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid |
2171717-38-5 | 0.25g |
$683.0 | 2023-06-04 | ||
| Enamine | EN300-1628795-10.0g |
2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid |
2171717-38-5 | 10g |
$3191.0 | 2023-06-04 | ||
| Enamine | EN300-1628795-0.05g |
2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid |
2171717-38-5 | 0.05g |
$624.0 | 2023-06-04 | ||
| Enamine | EN300-1628795-0.5g |
2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid |
2171717-38-5 | 0.5g |
$713.0 | 2023-06-04 | ||
| Enamine | EN300-1628795-0.1g |
2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid |
2171717-38-5 | 0.1g |
$653.0 | 2023-06-04 | ||
| Enamine | EN300-1628795-500mg |
2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid |
2171717-38-5 | 500mg |
$713.0 | 2023-09-22 | ||
| Enamine | EN300-1628795-5.0g |
2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid |
2171717-38-5 | 5g |
$2152.0 | 2023-06-04 |
2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid 関連文献
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
2171717-38-5 (2-(1-amino-4-phenylcyclohexyl)-2-hydroxyacetic acid) 関連製品
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 55290-64-7(Dimethipin)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
